PROTEIN KINASE C ALPHA PEPTIDE

Antibody validation Immunogen peptide Western blot

PROTEIN KINASE C ALPHA PEPTIDE (CAS 163702-20-3), with the amino acid sequence Lys-Val-Asn-Pro-Gln-Phe-Val-His-Pro-Ile-Leu-Gln-Ser-Ala-Val (KVNPQFVHPILQSAV), corresponds to amino acid residues 659–672 within the C-terminal variable V5 region of the human/rat PKCα regulatory subunit. This 15-mer peptide (molecular weight 1676.96 Da, molecular formula C₇₈H₁₂₅N₂₁O₂₀) is supplied as a lyophilized powder with ≥90% purity validated by HPLC and mass spectrometry, and is classified under Enzyme Fragments and Protein Kinase Related Peptides.

Molecular Formula C78H125N21O20
Molecular Weight 1676.985
CAS No. 163702-20-3
Cat. No. B573898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTEIN KINASE C ALPHA PEPTIDE
CAS163702-20-3
Molecular FormulaC78H125N21O20
Molecular Weight1676.985
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C78H125N21O20/c1-12-43(10)63(75(115)90-50(32-39(2)3)68(108)87-48(25-27-57(81)101)67(107)93-54(37-100)70(110)86-44(11)64(104)96-62(42(8)9)78(118)119)97-72(112)56-24-19-31-99(56)76(116)52(34-46-36-84-38-85-46)91-74(114)61(41(6)7)95-69(109)51(33-45-20-14-13-15-21-45)89-66(106)49(26-28-58(82)102)88-71(111)55-23-18-30-98(55)77(117)53(35-59(83)103)92-73(113)60(40(4)5)94-65(105)47(80)22-16-17-29-79/h13-15,20-21,36,38-44,47-56,60-63,100H,12,16-19,22-35,37,79-80H2,1-11H3,(H2,81,101)(H2,82,102)(H2,83,103)(H,84,85)(H,86,110)(H,87,108)(H,88,111)(H,89,106)(H,90,115)(H,91,114)(H,92,113)(H,93,107)(H,94,105)(H,95,109)(H,96,104)(H,97,112)(H,118,119)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-/m0/s1
InChIKeyNBINJJMVUJUWBI-APQSRMTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTEIN KINASE C ALPHA PEPTIDE (CAS 163702-20-3): Structural Identity, Domain Origin, and Procurement Context


PROTEIN KINASE C ALPHA PEPTIDE (CAS 163702-20-3), with the amino acid sequence Lys-Val-Asn-Pro-Gln-Phe-Val-His-Pro-Ile-Leu-Gln-Ser-Ala-Val (KVNPQFVHPILQSAV), corresponds to amino acid residues 659–672 within the C-terminal variable V5 region of the human/rat PKCα regulatory subunit . This 15-mer peptide (molecular weight 1676.96 Da, molecular formula C₇₈H₁₂₅N₂₁O₂₀) is supplied as a lyophilized powder with ≥90% purity validated by HPLC and mass spectrometry, and is classified under Enzyme Fragments and Protein Kinase Related Peptides . It is most commonly procured for use as an immunogen, a blocking peptide in antibody validation, and a reference standard in PKCα-specific immunoassays, rather than as a kinase substrate or inhibitor, which distinguishes it from the majority of PKC-derived peptides in the commercial catalog.

Why PKC Alpha Peptide Fragments Cannot Be Generically Substituted: Domain-Dependent Functional Divergence Across the PKC Family


PKCα-derived peptides spanning different structural domains exhibit fundamentally distinct biological roles and cannot be freely interchanged. Peptides derived from the pseudosubstrate region (e.g., residues 19–36, CAS 113731-96-7) function as potent competitive inhibitors of PKC catalytic activity with an IC₅₀ of 0.18 μM, while peptides from the C-terminal V5 region (residues 659–672, CAS 163702-20-3) serve as isotype-specific immunogens due to the V5 domain's high sequence divergence among PKC family members . The 313–326 hinge-region fragment (CAS 159939-84-1, sequence AGNKVISPSEDRRQC) occupies an intermediate position with distinct antibody reactivity profiles. Critically, the substrate selectivity of PKCα itself is highly position-specific: Nishikawa et al. (1997) demonstrated that PKCα preferentially selects peptide substrates with Arg at position −5 (selectivity value 6.0), whereas PKCβI, PKCε, and PKCζ select hydrophobic residues such as Phe, Leu, or Val at this position [1]. Consequently, substitution of a V5-region immunogen peptide with a pseudosubstrate-region or hinge-region peptide will produce entirely different antibody specificity profiles, potentially leading to erroneous detection of PKC isoforms in western blot or immunohistochemistry applications.

Quantitative Differentiation of PROTEIN KINASE C ALPHA PEPTIDE (CAS 163702-20-3) Against Its Closest Analogs and Alternatives


Immunogen-Defined Antibody Validation: CAS 163702-20-3 as the Exact Inhibitory Peptide for the Sigma P4334 Anti-PKCα Antibody with Quantitative Western Blot Titration Data

CAS 163702-20-3 (sequence KVNPQFVHPILQSAV, corresponding to PKCα residues 659–672 in the C-terminal V5 region) is the exact synthetic peptide immunogen used to generate the widely cited Sigma-Aldrich anti-PKCα antibody (catalog number P4334, RRID: AB_477345) . This antibody's specificity for PKCα is quantitatively validated: staining in immunoblotting of rat brain extract is specifically inhibited by pre-incubation with the immunizing peptide (659–672), confirming that CAS 163702-20-3 serves as the definitive blocking peptide for this antibody . The antibody has been validated for western blot at dilutions of 1:50,000 (rat brain extract) and 1:20,000 (mouse NIH 3T3 fibroblast lysate), detecting an 80 kDa band corresponding to PKCα . In contrast, the PKCα (313–326) fragment (CAS 159939-84-1; sequence AGNKVISPSEDRRQC, molecular weight 1659.82 Da) originates from the hinge region between the C1 and C2 domains and is not the immunogen for the P4334 antibody; antibodies raised against the 313–326 region exhibit distinct epitope recognition profiles [1].

Antibody validation Immunogen peptide Western blot PKC alpha isotype specificity Immunohistochemistry

PKCα Isozyme-Selective Substrate Recognition: Position −5 Arg Selectivity Distinguishes PKCα from PKCβI, PKCε, and PKCζ in Oriented Peptide Library Screening

Nishikawa et al. (1997) systematically determined the optimal peptide substrate sequence for each of nine human PKC isozymes using an oriented degenerate peptide library [1]. At the critical position −5 (relative to the phosphorylated Ser), PKCα, PKCγ, and PKCδ selectively enriched for peptides with Arg, whereas PKCβI, PKCβII, PKCε, PKCη, PKCζ, and PKCμ selected for hydrophobic amino acids such as Phe, Leu, or Val [1]. For position −3 (immediately N-terminal to the phospho-acceptor Ser), PKCα exhibited a selectivity value of 6.0 for Arg, compared to 4.5 for PKCβI and 6.5 for PKCδ, confirming that Arg at p−3 is a strong but not exclusive determinant [1]. Synthetic optimal peptides for PKCα, PKCβI, PKCδ, PKCζ, and PKCμ were then prepared and subjected to kinetic analysis: Vₘₐₓ/Kₘ values demonstrated that each optimal peptide was generally a better substrate for its cognate isozyme than for other PKC isozymes, providing quantitative validation of the library-derived selectivity rules [1]. The predicted optimal sequence from position −3 to +2 for PKCα (Arg-Arg-X-Ser-Hyd-Arg/Lys) closely matched the endogenous pseudosubstrate sequence of PKCα, further confirming the biological relevance of the selectivity profile [1].

Substrate specificity Peptide library PKC isozyme selectivity Kinase assay Positional scanning

Alphatomega Peptide as a PKCα-Specific Substrate: Quantitative Phosphorylation Selectivity Over Rottlerin-Sensitive and H-89-Insensitive Pathways in Cancer Tissue Lysates

Kang et al. (2008) screened a 1,772-member peptide library designed using Scansite and identified the Alphatomega peptide (H-FKKQGSFAKKK-NH₂) as a PKCα-specific substrate with high discrimination against other PKC isozymes [1]. In comparative tissue phosphorylation assays, the Alphatomega peptide was phosphorylated to a significantly greater extent by lysates from B16 melanoma, HepG2 hepatocellular carcinoma, and human breast cancer tissues — all characterized by elevated levels of activated PKCα — compared to matched normal skin, liver, and breast tissue lysates [1]. Pharmacological validation confirmed PKCα specificity: the PKCα-selective inhibitor Ro-31-7549 produced a dose-dependent reduction in Alphatomega phosphorylation, whereas rottlerin (a PKCδ-selective inhibitor with IC₅₀ = 3–6 μM for PKCδ vs. 30–42 μM for PKCα) and H-89 (a PKA inhibitor) showed no significant inhibition, ruling out contributions from PKCδ and PKA [1] [2]. This peptide demonstrates that PKCα-specific substrates can achieve functional isozyme discrimination in complex biological samples, reinforcing the principle that sequence specificity — rather than generic PKC consensus motifs — is required for selective PKCα activity measurement.

PKC alpha-specific substrate Alphatomega peptide Cancer biomarker Kinase activity assay MALDI-TOF MS

Pseudosubstrate-Derived Inhibitor PKC (19-36) vs. V5-Region Immunogen Peptide: Functional Incompatibility Between Catalytic Domain Inhibitors and Antibody-Reactive Epitopes

The PKC (19-36) peptide (CAS 113731-96-7; sequence RFARKGALRQKNVHEVKN; molecular weight 2151.48 Da) is a pseudosubstrate-derived peptide inhibitor of protein kinase C with an IC₅₀ of 0.18 μM . This peptide blocks PKC catalytic activity by occupying the substrate-binding cleft of the kinase domain, functioning as a competitive inhibitor . Its inactive control analog, [Glu²⁷]-PKC (19-36) (CAS 309247-49-2), contains a Glu substitution at position 27 (replacing Gln in the wild-type sequence) and serves as a negative control for PKC inhibition experiments . By contrast, CAS 163702-20-3 (aa 659–672, V5 domain) is not a kinase inhibitor — it is an immunogen peptide that binds to the paratope of anti-PKCα antibodies, not to the PKC catalytic cleft . These two peptide classes are functionally orthogonal: PKC (19-36) cannot serve as an immunogen or blocking peptide for V5-directed antibodies, and CAS 163702-20-3 cannot inhibit PKC kinase activity. The molecular weight difference (2151.48 Da for PKC (19-36) vs. 1676.96 Da for CAS 163702-20-3) and sequence origin (pseudosubstrate regulatory domain vs. C-terminal V5 domain) underscore their fundamentally distinct biological roles .

Pseudosubstrate inhibitor PKC (19-36) IC50 V5 domain Epitope mapping

Small-Molecule PKC Inhibitor Selectivity Profiles: Go 6976 Discriminates PKCα (IC₅₀ = 2.3 nM) from PKCδ (No Inhibition), While Rottlerin Shows Inverse Selectivity (PKCδ IC₅₀ = 3–6 μM vs. PKCα IC₅₀ = 30–42 μM)

Small-molecule PKC inhibitors exhibit starkly divergent isozyme selectivity profiles that are highly relevant for selecting appropriate pharmacological controls in PKCα peptide-based experiments. Go 6976 (CAS 136194-77-9) is a potent and selective inhibitor of Ca²⁺-dependent PKC isoforms: its IC₅₀ for PKCα is 2.3 nM versus 6.2 nM for PKCβ1, with no detectable inhibitory activity against the Ca²⁺-independent PKCδ isoform . In contrast, rottlerin displays the inverse selectivity: IC₅₀ for PKCδ is 3–6 μM, while inhibition of PKCα, PKCβ, and PKCγ requires 30–42 μM (approximately 7–14 fold higher concentrations) [1]. Bisindolylmaleimide XI hydrochloride provides an intermediate selectivity window with 10-fold preference for PKCα (IC₅₀ = 9 nM) over PKCε (IC₅₀ = 108 nM) and 4-fold over PKCβI (IC₅₀ = 28 nM) [2]. These pharmacological selectivity data are essential for experimental designs that use PKCα-derived peptides (such as CAS 163702-20-3 as an immunogen for PKCα detection) in conjunction with isozyme-selective inhibitors to validate PKCα-specific phenotypes. Importantly, no small-molecule inhibitor achieves absolute PKCα exclusivity; even Go 6976 inhibits PKCβ1 within ~3-fold of its PKCα IC₅₀, underscoring the continued importance of isozyme-specific peptide reagents for unambiguous PKCα identification.

Go 6976 Rottlerin PKC isozyme selectivity Small-molecule inhibitor IC50 comparison

Chemical Identity and Purity Specifications: CAS 163702-20-3 Lyophilized Powder (≥90% HPLC/MS) vs. Closest Commercial Analogs — Procurement-Relevant Physicochemical Differentiation

CAS 163702-20-3 (KVNPQFVHPILQSAV; C₇₈H₁₂₅N₂₁O₂₀; MW 1676.96 Da) is supplied as a lyophilized powder with ≥90% purity validated by HPLC and mass spectrometry, with a recommended storage condition of −20°C . The peptide is categorized under Enzyme Fragments and Protein Kinase Related Peptides, distinguishing it from small-molecule PKC modulators and full-length recombinant PKC proteins . The closest commercial analog, CAS 159939-84-1 (AGNKVISPSEDRRQC; C₆₆H₁₁₄N₂₄O₂₄S; MW 1659.82 Da; purity ≥98%), differs in molecular formula (contains sulfur from the C-terminal Cys residue, absent in CAS 163702-20-3), molecular weight (1659.82 vs. 1676.96 Da), and amino acid composition (14 residues including Cys vs. 15 residues without Cys) [1]. These differences are analytically resolvable by HPLC retention time and mass spectrometry, enabling unambiguous identity confirmation in procurement quality control. The absence of a Cys residue in CAS 163702-20-3 eliminates the potential for disulfide-mediated dimerization or aggregation that can complicate handling of Cys-containing peptides such as CAS 159939-84-1 [1].

Peptide purity CAS registry Lyophilized powder Molecular weight Quality control

Optimal Research and Industrial Application Scenarios for PROTEIN KINASE C ALPHA PEPTIDE (CAS 163702-20-3) Based on Quantitative Differentiation Evidence


PKCα-Specific Antibody Production and Immunoassay Validation Using the V5 Domain Immunogen Peptide

CAS 163702-20-3 (KVNPQFVHPILQSAV, aa 659–672) is the definitive immunogen for generating PKCα-specific polyclonal antibodies targeting the C-terminal V5 variable region, as exemplified by the Sigma-Aldrich P4334 antibody validated for western blot at 1:50,000 (rat brain extract) and 1:20,000 (mouse NIH 3T3 fibroblast lysate) with specificity confirmed by immunizing peptide inhibition . This application is appropriate when isotype-selective PKCα detection is required in tissues or cell lines co-expressing multiple PKC isoforms (PKCβ, PKCγ, PKCδ, PKCε), where antibodies raised against conserved regions (e.g., the C3 catalytic domain) would exhibit cross-reactivity. The absence of a Cys residue in CAS 163702-20-3 simplifies KLH conjugation chemistry and eliminates disulfide-mediated aggregation during long-term storage .

Peptide Blocking Controls for PKCα V5-Directed Antibodies in Immunohistochemistry and Western Blot

In peptide-blocking control experiments, pre-incubation of the anti-PKCα antibody (P4334) with a molar excess of CAS 163702-20-3 specifically abolishes the 80 kDa PKCα band in western blot while leaving non-specific bands unaffected, confirming antibody specificity . This application is essential for validating PKCα expression data in peer-reviewed publications and for troubleshooting unexpected immunoreactive bands in tissue samples. Substitution with the 313–326 hinge-region fragment (CAS 159939-84-1) will not block V5-directed antibodies and thus cannot serve as a valid negative control [1].

Reference Standard for PKCα Peptide Identity Confirmation by HPLC and Mass Spectrometry in Quality Control Workflows

CAS 163702-20-3, with its well-defined molecular formula (C₇₈H₁₂₅N₂₁O₂₀), exact monoisotopic mass (1676.96 Da), and HPLC purity specification (≥90%), serves as a reference standard for identity confirmation of synthetic PKCα V5-region peptides in quality control laboratories . Its distinct HPLC retention time and mass spectrum differentiate it from the closely related CAS 159939-84-1 (AGNKVISPSEDRRQC; MW 1659.82 Da; contains sulfur), enabling unambiguous identification in peptide libraries and in-process quality control [1]. The lyophilized powder format with −20°C storage ensures long-term stability suitable for use as a certified reference material.

PKCα Isozyme-Specific Substrate Design Informed by Position −5 Arg Selectivity and Pharmacological Validation with Go 6976

For researchers designing PKCα-selective substrate peptides for kinase activity assays in complex biological samples, the substrate specificity rules established by Nishikawa et al. (1997) — particularly the Arg preference at position −5 that distinguishes PKCα from PKCβI, PKCε, and PKCζ — provide a rational design framework [2]. The Alphatomega peptide (H-FKKQGSFAKKK-NH₂) exemplifies successful PKCα-specific substrate design, demonstrating higher phosphorylation in cancer tissue lysates with elevated activated PKCα [3]. In such assays, Go 6976 (PKCα IC₅₀ = 2.3 nM) can be used as a pharmacological control to confirm PKCα dependence of the observed phosphorylation signal, while rottlerin (PKCδ-selective, IC₅₀ = 3–6 μM for PKCδ vs. 30–42 μM for PKCα) can rule out PKCδ contribution [4]. The PKCα V5-region peptide (CAS 163702-20-3) is not itself a kinase substrate, but the P4334 antibody raised against it enables parallel immunodetection of PKCα protein levels for normalization of kinase activity data.

Quote Request

Request a Quote for PROTEIN KINASE C ALPHA PEPTIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.